2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl and methoxy groups: This step involves the use of appropriate reagents and conditions to attach the phenyl and methoxy groups to the core structure.
Formation of the ethoxyphenyl ether linkage: This step involves the reaction of the intermediate with an appropriate phenol derivative under suitable conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe or ligand in biological studies, particularly in the study of receptor-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Properties
Molecular Formula |
C26H26N2O5S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N2O5S/c1-30-17-6-5-7-18(15-17)32-12-13-33-20-11-10-16(14-21(20)31-2)24-27-25(29)23-19-8-3-4-9-22(19)34-26(23)28-24/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3,(H,27,28,29) |
InChI Key |
UYEHURVNEGINFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC |
Origin of Product |
United States |
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